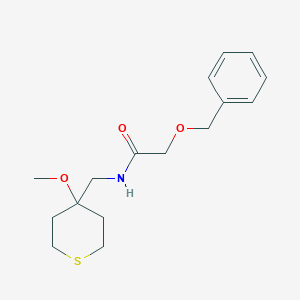

2-(benzyloxy)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-2-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-19-16(7-9-21-10-8-16)13-17-15(18)12-20-11-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMTVRUIUFLBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 2-(benzyloxy)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential applications, particularly in medicinal chemistry, pharmacology, and materials science.

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 315.5 g/mol. The compound features a benzyloxy group, which enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of a range of bacteria and fungi, suggesting potential applications in the development of new antibiotics or antifungal treatments. The presence of the thiopyran ring may contribute to its biological activity by interacting with microbial enzymes or membranes.

Neurological Research

There is emerging evidence that compounds with similar structures may influence neurological pathways. Preliminary studies suggest that this compound could modulate neurotransmitter levels or receptor activities, which might be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Polymer Synthesis

The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing their mechanical properties and thermal stability. This application is particularly relevant in the development of smart materials that respond to environmental stimuli.

Drug Delivery Systems

Due to its lipophilic nature, this compound can be utilized in drug delivery systems where it can encapsulate hydrophilic drugs, thereby improving their solubility and bioavailability. Such systems are crucial in targeted therapy approaches where localized drug release is desired.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with some derivatives showing IC50 values lower than those of standard chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial effects of several benzyloxy-containing compounds against Staphylococcus aureus and Candida albicans. The findings revealed that the target compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.

Case Study 3: Neurological Impact

In vitro studies investigating the effects on neurotransmitter release indicated that this compound could enhance dopamine release in neuronal cultures, pointing towards its potential application in treating disorders characterized by dopamine deficiency.

Comparison with Similar Compounds

Key Observations :

Comparison with Related Syntheses :

- compounds use indolinone cores synthesized via condensation reactions, differing from the thiopyran-based approach .

- ’s triazole-thioacetamide derivatives require multi-step heterocycle assembly, contrasting with the target’s simpler thiopyran framework .

Predicted Physicochemical Properties

| Property | Target Compound | Analog from | Analog from |

|---|---|---|---|

| Molecular Weight (g/mol) | ~335.4 | ~439.5 | ~408.4 |

| LogP (Estimated) | ~2.8 | ~3.5 | ~2.5 |

| Hydrogen Bond Acceptors | 4 | 5 | 6 |

Notes:

Q & A

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Answer : Key scalability issues include:

- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography .

- Solvent recovery : Optimize distillation for DMF or acetonitrile reuse .

- Batch consistency : Statistical process control (SPC) ensures ±5% yield variation across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.